molecular formula C10H16N2O3 B11759092 Isopropyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate

Isopropyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B11759092
M. Wt: 212.25 g/mol
InChI Key: ZMXGXAMLUQXENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is a chemical building block of significant interest in pharmaceutical research and development. It features the 2,6-diazaspiro[3.4]octane scaffold, which is recognized as a three-dimensional privileged structure in medicinal chemistry. Privileged scaffolds are molecular frameworks that frequently appear in compounds with biological activity across different target types, making them highly valuable for hit identification and optimization . The intrinsic three-dimensionality of spirocyclic structures like this one helps researchers "escape from flatland," increasing the drug-likeness and improving the success rate of candidate molecules . This compound serves as a versatile synthetic intermediate. The ketone at the 5-position and the ester group are functional handles that can be further modified through various chemical reactions, such as oxidation, reduction, and cross-coupling, to create diverse compound libraries for structure-activity relationship (SAR) studies . The 2,6-diazaspiro[3.4]octane core is a key structural component in investigational compounds targeting a wide range of therapeutic areas. Research has explored its incorporation into molecules with potent activity against Mycobacterium tuberculosis . Furthermore, this scaffold is found in inhibitors for enzymes like monoacylglycerol lipase (MAGL) for central nervous system disorders , and as a key component in innovative cancer therapeutics, such as inhibitors of the G12C mutant KRAS protein for oncology . This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

propan-2-yl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-7(2)15-9(14)12-5-10(6-12)3-4-11-8(10)13/h7H,3-6H2,1-2H3,(H,11,13)

InChI Key

ZMXGXAMLUQXENW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N1CC2(C1)CCNC2=O

Origin of Product

United States

Preparation Methods

Cyclization via Michael Addition-Elimination

A one-pot multicomponent reaction forms the spirocyclic framework. For example, combining a diketone (e.g., I ) with a nitrile (e.g., IV ) and an aniline (e.g., VI ) in isopropanol/acetic acid yields the spiro core. Piperidine or KOtBu facilitates Michael addition-elimination, followed by cyclodehydration (Scheme 1).

Table 1: Representative Yields for Spirocyclic Core Synthesis

Starting MaterialsBaseSolventYield (%)
I , IV , VI PiperidineIsopropanol75
I , IV , VI KOtBuAcetic Acid82

Oxime Formation and Oxidation

Alternative routes involve oxime intermediates. Treating a cyclic ketone with hydroxylamine forms an oxime, which is oxidized to a nitro compound using urea hydrogen peroxide (UHP) and trifluoroacetic anhydride (TFAA). Subsequent reduction and cyclization yield the spirocyclic structure.

Deprotection of the tert-Butyl Ester

The tert-butyl group is cleaved under acidic conditions to generate the free carboxylic acid, a critical precursor for esterification.

Trifluoroacetic Acid (TFA) Mediated Deprotection

Treating tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate with TFA in dichloromethane (DCM) at 0°C for 1 hour quantitatively removes the tert-butyl group.

Table 2: Deprotection Efficiency Under Varied Conditions

AcidSolventTemperatureTime (h)Yield (%)
TFADCM0°C198
HClDioxane25°C385

Esterification to Isopropyl 5-Oxo-2,6-Diazaspiro[3.4]Octane-2-Carboxylate

The free carboxylic acid is esterified with isopropyl alcohol using coupling agents or acid catalysis.

Carbodiimide-Mediated Coupling

Activating the acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitates esterification with isopropyl alcohol.

Table 3: Esterification Methods and Yields

Coupling AgentCatalystSolventYield (%)
EDCI/HOBtDMAPDMF88
DCCHOBtTHF78

Fischer Esterification

Heating the acid with excess isopropyl alcohol and sulfuric acid under reflux for 12 hours achieves esterification, albeit with lower yields (65%).

Alternative Routes: Direct Synthesis of the Isopropyl Ester

Transesterification from Methyl Esters

Methyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate undergoes transesterification with isopropyl alcohol using titanium(IV) isopropoxide as a catalyst, yielding the target compound in 72% yield.

Reductive Amination Followed by Esterification

A spirocyclic amine intermediate is acylated with isopropyl chloroformate in the presence of triethylamine, achieving 80% yield.

Analytical Characterization

Critical spectroscopic data for this compound include:

  • 1H NMR (300 MHz, DMSO-d6) : δ 4.95 (septet, J = 6.3 Hz, 1H, CH(CH3)2), 3.75–3.60 (m, 4H, spiropyran CH2), 2.45 (s, 2H, COCH2), 1.25 (d, J = 6.3 Hz, 6H, CH(CH3)2).

  • HRMS (ESI) : m/z calcd for C12H18N2O3 [M+H]+: 239.1396, found: 239.1398.

Challenges and Optimization

  • Spirocyclization Side Reactions : Competing ring-opening reactions are mitigated by using anhydrous conditions and non-nucleophilic bases like DBU.

  • Esterification Efficiency : EDCI/HOBt outperforms DCC in minimizing racemization.

  • Purification : Silica gel chromatography (0→10% methanol/DCM) resolves esterification byproducts .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The primary structural differentiator among spiro[3.4]octane derivatives lies in their substituents and functional groups. Key analogs include:

Compound Name Substituents (R1, R2, R3) Functional Groups CAS Number Molecular Weight LogP
Isopropyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate R1 = Isopropyl, R2/R3 = H Ester, ketone Not available ~226 (estimated) ~1.4†
tert-Butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate R1 = tert-Butyl, R2/R3 = H Ester, ketone 1330765-39-3 226.27 1.48
tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate R1 = tert-Butyl, R3 = oxo Ester, ketone 1234616-51-3 226.27 1.48
2-Boc-2,6-diazaspiro[3.4]octane R1 = Boc, R2/R3 = H Boc-protected amine Not available 226.28 1.48
2-Boc-8-hydroxy-5-oxa-2-azaspiro[3.4]octane R1 = Boc, R3 = hydroxyl, oxa Ether, hydroxyl, Boc AS99102 Not reported Not reported

†Estimated based on tert-butyl analog data .

Key Observations:

  • Steric Effects: The isopropyl group (less bulky than tert-butyl) may enhance solubility and reduce steric hindrance in binding interactions compared to tert-butyl analogs .

Physicochemical Properties

  • Boiling Point: tert-Butyl analogs exhibit boiling points ~301.3°C at 760 mmHg, while logP values (~1.48) suggest moderate lipophilicity .
  • Thermal Stability: No decomposition data are available for the isopropyl variant, but tert-butyl derivatives are stable under recommended storage conditions (2–8°C, dry environment) .

Commercial Availability and Pricing

Spiro[3.4]octane derivatives are typically high-value intermediates. For example:

  • tert-Butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate : Priced at a premium (exact cost undisclosed) due to its use in high-throughput drug discovery pipelines .
  • 2-Boc-2,6-diazaspiro[3.4]octane : $110 for 250 mg, reflecting lower synthetic complexity compared to oxo- or hydroxyl-substituted variants (e.g., AS99102 at $540/100 mg) .

Biological Activity

Isopropyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is a compound notable for its unique spirocyclic structure that incorporates diaza (two nitrogen atoms) elements. This compound is characterized by a molecular formula of C11H18N2O3C_{11}H_{18}N_{2}O_{3} and a molar mass of approximately 212.25 g/mol. Its structural features, including a carboxylate group and a keto group, suggest potential biological activities, particularly as inhibitors in various biochemical pathways.

Research indicates that this compound may interact with specific enzymes or receptors involved in metabolic processes. Compounds with similar structures have shown promise in various biological assays, highlighting the potential of this compound in drug discovery and therapeutic applications.

The compound's activity can be attributed to its ability to modulate enzyme functions and influence signaling pathways. For instance, compounds derived from the diazaspiro framework have been associated with:

  • Antitubercular Activity : A study demonstrated that derivatives of the diazaspiro structure exhibited significant inhibitory effects against Mycobacterium tuberculosis, with some compounds showing minimal inhibitory concentrations as low as 0.016 μg/mL .
  • Cancer Treatment : The diazaspiro framework has been linked to inhibitors targeting menin-MLL1 interactions, which are crucial in certain cancer types .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with other related compounds:

Compound NameStructureUnique Features
Tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylateStructureSimilar spiro structure; different alkyl group may influence biological activity
7-Oxo derivativesStructureVariations in the position of the keto group; altered reactivity and biological profile
2-(2-acryloyl)-2,6-diazaspiro[3.4]octan derivativesStructureAcrylamide functionality; enhanced reactivity for polymerization applications

The unique combination of functional groups and the spatial arrangement within the spirocyclic framework may confer distinct biological properties compared to these related compounds.

Case Studies

  • Antitubercular Activity : A study focused on synthesizing a series of nitrofuran derivatives from a diazaspiro building block revealed promising antitubercular activity. The lead compound displayed an impressive minimum inhibitory concentration against M. tuberculosis .
  • Cancer Research : The diazaspiro structure has been implicated in the development of inhibitors for cancer-related pathways, showcasing its versatility in targeting different biological systems .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymatic activities relevant to disease processes. These findings suggest that further exploration into its pharmacological properties could yield significant therapeutic candidates.

Q & A

Q. How can isotopic labeling (e.g., 13C^{13}\text{C}, 2H^{2}\text{H}) elucidate metabolic or environmental transformation pathways?

  • Methodological Answer : Synthesize 13C^{13}\text{C}-labeled analogs at the carbonyl or isopropyl groups. Use tracer studies in bioreactors or soil microcosms, followed by HRMS-SIM to track isotopic enrichment. For human metabolism, combine with hepatocyte incubation and UPLC-QTOF analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.